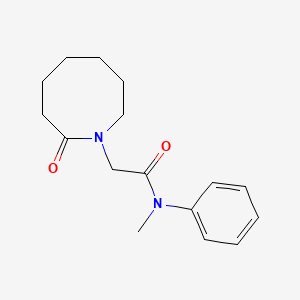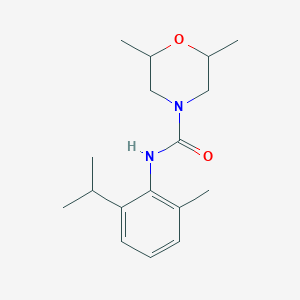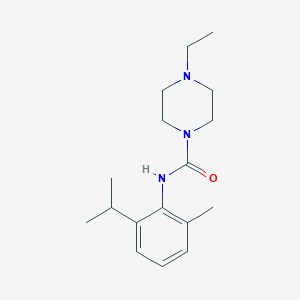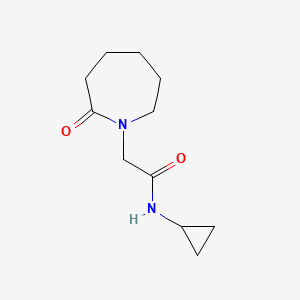
3,3-Dimethyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one, also known as 3'-Sulfamoyl-α-pyrrolidinobutiophenone (SDB-005), is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound acts as a CB1 and CB2 receptor agonist and has been found to have a high affinity for both receptors. In
Wirkmechanismus
SDB-005 acts as a CB1 and CB2 receptor agonist, meaning it binds to and activates these receptors. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily found in the immune system and are involved in regulating inflammation and immune response. Activation of these receptors by SDB-005 can lead to a variety of effects, including altered neuronal activity, changes in immune response, and potential therapeutic benefits.
Biochemical and Physiological Effects
SDB-005 has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to potential psychoactive effects. SDB-005 has also been found to decrease the release of glutamate, an excitatory neurotransmitter involved in neuronal activity. In terms of physiological effects, SDB-005 has been found to have anti-inflammatory properties, potentially making it useful in treating conditions such as arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SDB-005 in lab experiments is its high affinity for CB1 and CB2 receptors, making it a useful tool for investigating the endocannabinoid system. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect those of natural cannabinoids. Additionally, the potential psychoactive effects of SDB-005 may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving SDB-005. One area of interest is investigating its potential therapeutic uses, particularly in treating conditions such as inflammation and pain. Additionally, further research is needed to fully understand the effects of SDB-005 on neuronal activity and synaptic plasticity. Finally, researchers may explore the potential use of SDB-005 in combination with other compounds to enhance its effects or reduce potential side effects.
Synthesemethoden
SDB-005 can be synthesized by reacting 3,3-Dimethylbutyryl chloride with 2-thiophen-3-ylpyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then sulfonated using chlorosulfonic acid to yield SDB-005.
Wissenschaftliche Forschungsanwendungen
SDB-005 has shown potential for use in scientific research due to its high affinity for CB1 and CB2 receptors. It has been used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic uses. SDB-005 has also been used in studies investigating the effects of synthetic cannabinoids on neuronal activity and synaptic plasticity.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-14(2,3)9-13(16)15-7-4-5-12(15)11-6-8-17-10-11/h6,8,10,12H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHRDPAFIHFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)
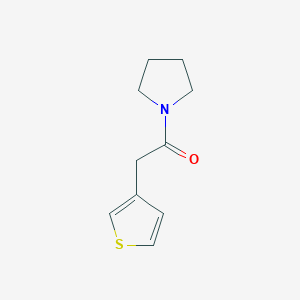

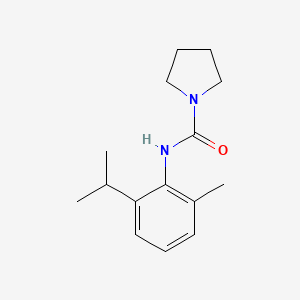
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)

